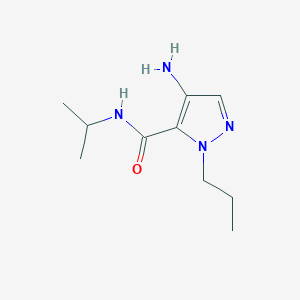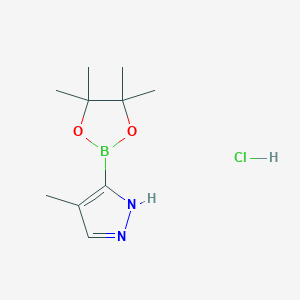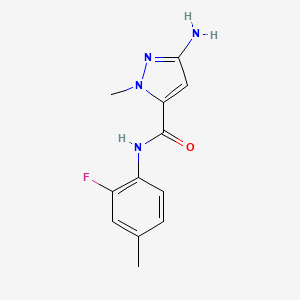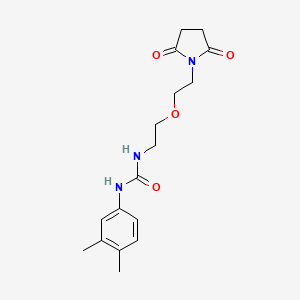
5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol, also known as MAFP, is a potent and selective inhibitor of the endocannabinoid enzyme, fatty acid amide hydrolase (FAAH). This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in various fields, including pain management, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- The synthesis and reactivity of tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids and their derivatives provide foundational knowledge for understanding the chemical behavior of pyrimidine-based compounds. These studies explore the transformation of esters to acids and the formation of novel pyrimidine derivatives through reactions like hydrogenolysis and bromination (Zigeuner, Knopp, & Blaschke, 1976).
Antimicrobial and Antifungal Applications
- Research on the antimicrobial and antifungal activities of pyrimidine derivatives, including the synthesis of novel compounds with potential biological activity, indicates the utility of these compounds in developing new antimicrobial agents. For instance, studies on thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have shown promising antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (El Azab & Abdel-Hafez, 2015).
Antioxidant Properties
- The radical-scavenging abilities of pyrimidinol derivatives highlight their potential as antioxidants. Studies comparing the reactivity of phenolic compounds with substituted 5-pyrimidinols reveal insights into their efficacy as hydrogen-atom donors to free radicals, indicating their utility in designing novel antioxidants (Valgimigli et al., 2013).
Cancer Research
- The investigation into Schiff bases, including phenol derivatives, for their anticancer activity demonstrates the significant potential of pyrimidine-based compounds in cancer research. These compounds have been studied for their ability to interact with DNA and induce apoptosis in cancer cells, showcasing a promising avenue for the development of new cancer therapies (Uddin et al., 2020).
Material Science
- Pyrimidine derivatives have also been explored for their applications in material science, including the development of molecular switches and sensors. The reversible optical switching capabilities of certain pyrimidine-based compounds for detecting ions demonstrate their potential in creating advanced materials for sensing applications (Bhattacharyya et al., 2017).
Eigenschaften
IUPAC Name |
5-(2-methylprop-2-enoxy)-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-13(2)11-28-15-8-9-16(17(27)10-15)19-18(14-6-4-3-5-7-14)20(21(22,23)24)26-12-25-19/h3-10,12,27H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWWFTJUALJWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)

![(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine](/img/structure/B2924702.png)

![6-chloro-4-(3-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2924705.png)

![Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2924707.png)

![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)
![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)


![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2924716.png)